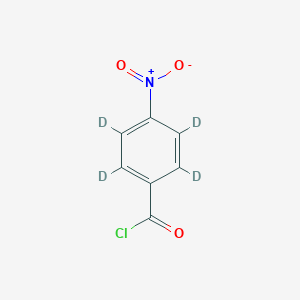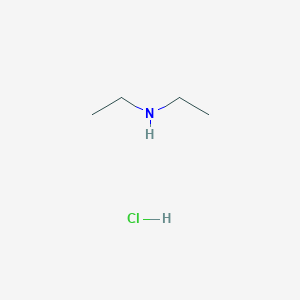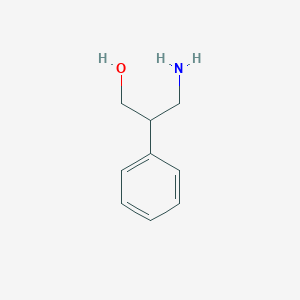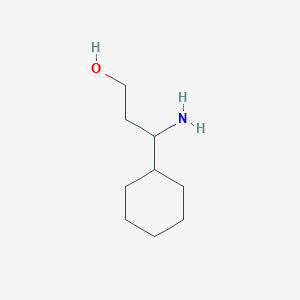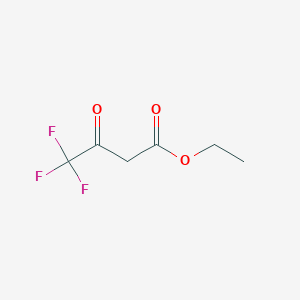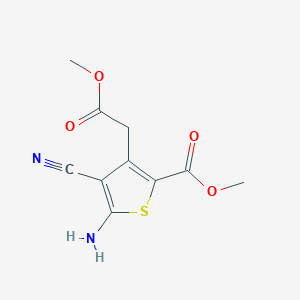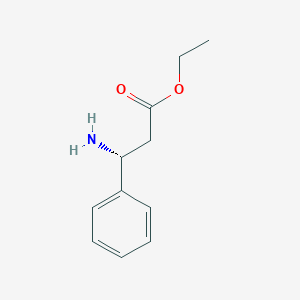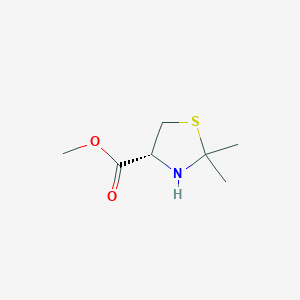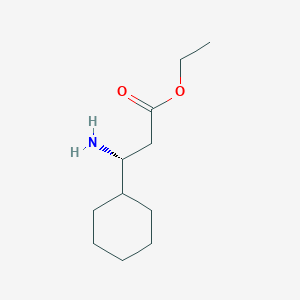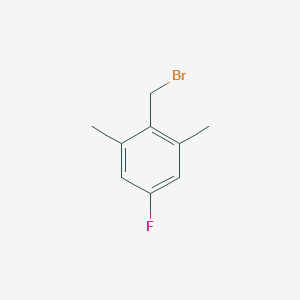
2-(Bromometil)-5-fluoro-1,3-dimetilbenceno
Descripción general
Descripción
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C9H10BrF It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, a fluorine atom at the fifth position, and two methyl groups at the first and third positions
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical processes and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene typically involves the bromination of 5-fluoro-1,3-dimethylbenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 2-(Hydroxymethyl)-5-fluoro-1,3-dimethylbenzene, 2-(Cyanomethyl)-5-fluoro-1,3-dimethylbenzene, or 2-(Aminomethyl)-5-fluoro-1,3-dimethylbenzene.
Oxidation: Formation of 2-(Bromomethyl)-5-fluoro-1,3-benzenedicarboxylic acid or 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzaldehyde.
Reduction: Formation of 5-fluoro-1,3,2-trimethylbenzene.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)-1,3-dimethylbenzene: Lacks the fluorine atom, which may affect its reactivity and applications.
2-(Chloromethyl)-5-fluoro-1,3-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.
2-(Bromomethyl)-5-methyl-1,3-dimethylbenzene: Lacks the fluorine atom, which may influence its chemical behavior and applications.
Uniqueness
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and potential applications. The combination of these substituents makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDMAKFLLWGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627484 | |
| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200799-19-5 | |
| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
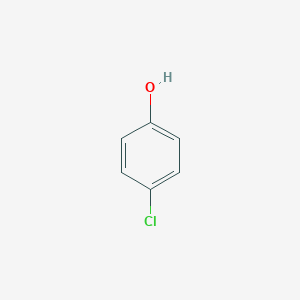
![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
